Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(phenylmethyl)phenyl]-, 1,1-dimethylethyl ester
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Overview
Description
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(phenylmethyl)phenyl]-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug development due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of imidazo[1,5-a]pyrazines typically involves multi-component reactions (MCRs) that are efficient and atom-economical. One common method involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by a cycloaddition with tert-butyl isocyanide . This method is often catalyzed by iodine in ethanol solvent, providing high yields and purity . Industrial production methods may involve similar synthetic routes but are optimized for scale, often using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Imidazo[1,5-a]pyrazines undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include molecular iodine, sodium acetate, and ethanol . Major products formed from these reactions often retain the imidazo[1,5-a]pyrazine core but with various functional groups attached, enhancing their biological activity .
Scientific Research Applications
Imidazo[1,5-a]pyrazines have a wide range of scientific research applications:
Chemistry: Used as building blocks in organic synthesis due to their versatile reactivity.
Biology: Serve as probes for studying biological processes and as potential therapeutic agents.
Medicine: Investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyrazines involves their interaction with various molecular targets, including enzymes and receptors. These compounds can inhibit or activate specific pathways, leading to their therapeutic effects. For example, some derivatives have been shown to inhibit kinases, which are crucial in cancer cell proliferation .
Comparison with Similar Compounds
Imidazo[1,5-a]pyrazines can be compared with other similar compounds such as imidazo[1,2-a]pyrazines and imidazo[1,5-a]pyridines. While all these compounds share a similar core structure, imidazo[1,5-a]pyrazines are unique due to their specific substitution patterns and the resulting biological activities . Similar compounds include:
Imidazo[1,2-a]pyrazines: Known for their anticancer activity.
Imidazo[1,5-a]pyridines: Widely used in agrochemicals and pharmaceuticals.
These comparisons highlight the unique properties and applications of imidazo[1,5-a]pyrazines, making them valuable in various fields of research and industry.
Properties
Molecular Formula |
C24H29N3O3 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
tert-butyl 2-(3-benzylphenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C24H29N3O3/c1-24(2,3)30-23(29)25-12-13-26-21(16-25)17-27(22(26)28)20-11-7-10-19(15-20)14-18-8-5-4-6-9-18/h4-11,15,21H,12-14,16-17H2,1-3H3 |
InChI Key |
OLSTUDIFXJRSEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC=CC(=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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